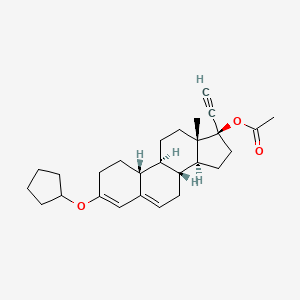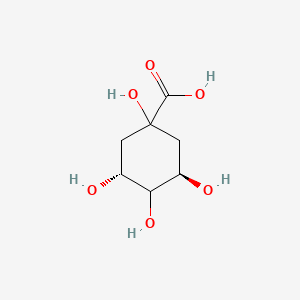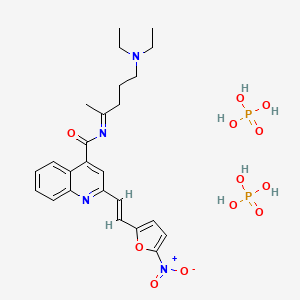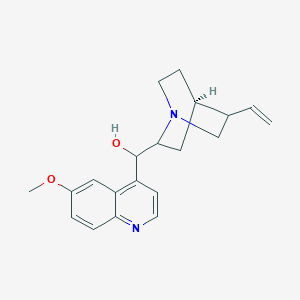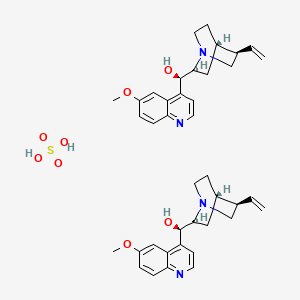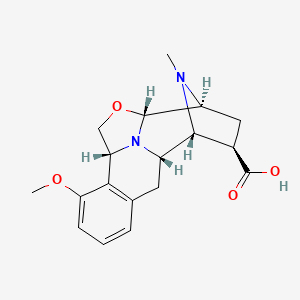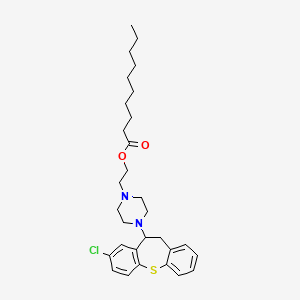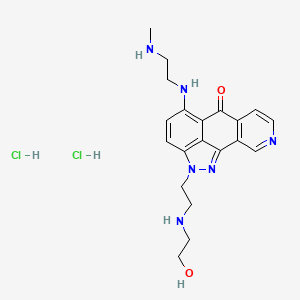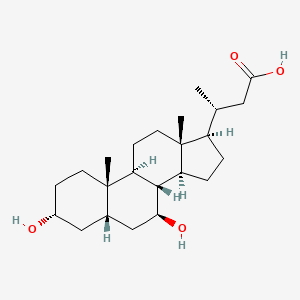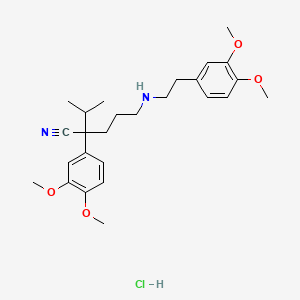
2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine
Übersicht
Beschreibung
RPW-24 is a small molecule known for its antibacterial activity. It stimulates the host immune response in the nematode Caenorhabditis elegans, protecting it from bacterial infections. The compound has shown promise in scientific research due to its unique mechanism of action, which involves stimulating the host’s immune defenses rather than directly targeting bacterial growth .
Wissenschaftliche Forschungsanwendungen
RPW-24 has several scientific research applications, including:
Chemistry: Used as a model compound to study host-microbe interactions and immune response mechanisms.
Biology: Investigated for its role in stimulating the immune response in Caenorhabditis elegans.
Medicine: Potential applications in developing new antibacterial therapies that target the host’s immune system rather than the bacteria directly.
Industry: Used in the development of new antibacterial agents and immune stimulants
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Zukünftige Richtungen
Quinazoline derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of “2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine” in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of RPW-24 involves several steps, starting with the preparation of the core structure, which is a quinazoline derivative. The synthetic route typically includes:
Step 1: Formation of the quinazoline core through a cyclization reaction.
Step 2: Introduction of the chloro and methyl groups on the phenyl ring.
Step 3: Final coupling reactions to attach the amino groups.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
RPW-24 undergoes various chemical reactions, including:
Oxidation: RPW-24 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: RPW-24 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
RPW-24 exerts its effects by stimulating the host immune response in Caenorhabditis elegans. The compound induces the transcription of a small number of genes involved in the immune response, primarily through the p38 MAP kinase pathway and the transcription factor ATF-7. This activation leads to increased resistance to bacterial infections, highlighting the potential of targeting host immunity for antibacterial therapies .
Vergleich Mit ähnlichen Verbindungen
RPW-24 is unique in its mechanism of action, as it stimulates the host immune response rather than directly targeting bacterial growth. Similar compounds include:
Cefpirome sulfate: An antibiotic that directly targets bacterial cell walls.
Daunorubicin hydrochloride: An antibiotic that interferes with bacterial DNA replication.
Valnemulin hydrochloride: An antibiotic that inhibits bacterial protein synthesis.
Compared to these compounds, RPW-24’s uniqueness lies in its ability to enhance the host’s immune defenses, offering a novel approach to combating bacterial infections .
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMFPKKYRXFHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



